

Application Notes and Protocols for Flow Cytometry Analysis of Z-360 Effects

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Compound of Interest		
Compound Name:	Z-360	
Cat. No.:	B1676968	Get Quote

Introduction

Z-360, also known as Nastorazepide, is a potent and orally active antagonist of the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] Research has demonstrated its potential in cancer therapy, particularly in pancreatic cancer, through the modulation of key signaling pathways and the tumor microenvironment.[2][3] Flow cytometry is a powerful technology that allows for the rapid, quantitative, and multi-parametric analysis of single cells, making it an invaluable tool for elucidating the cellular mechanisms of action of therapeutic compounds like **Z-360**.[4][5]

These application notes provide an overview of potential flow cytometry applications for studying the effects of **Z-360** on cancer cells and immune cells. The protocols detailed below are based on standard flow cytometry procedures for analyzing the known molecular targets of **Z-360**.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) in Pancreatic Cancer Models

Application: **Z-360**, as a CCK-2 receptor antagonist, has been shown to alter the tumor microenvironment in pancreatic cancer by increasing the infiltration of cytotoxic T lymphocytes and reducing the population of immunosuppressive regulatory T cells (Tregs).[2] Flow cytometry can be utilized to quantify these changes in immune cell populations within the tumor.



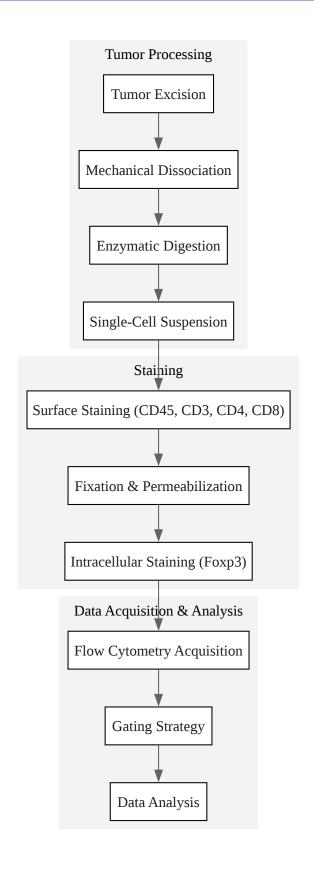
Illustrative Data:

The following table summarizes representative quantitative data on the effects of a CCK receptor antagonist on the composition of tumor-infiltrating lymphocytes in a murine pancreatic cancer model, as analyzed by flow cytometry.[2]

Cell Population	Treatment Group	Percentage of CD45+ Cells (Mean ± SD)
CD4+ T Cells	Control	8.5 ± 2.1%
CCK Receptor Antagonist	15.2 ± 3.5%	
CD8+ T Cells	Control	5.1 ± 1.5%
CCK Receptor Antagonist	10.8 ± 2.9%	
Foxp3+ Tregs	Control	4.2 ± 1.1%
CCK Receptor Antagonist	1.9 ± 0.7%	

Experimental Workflow:





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Caption: Workflow for TIL analysis by flow cytometry.



Protocol:

- Tumor Dissociation:
 - Excise tumors from control and Z-360-treated animals.
 - Mechanically dissociate the tumors into small pieces.
 - Digest the tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[6]
 - Filter the cell suspension through a cell strainer to remove clumps.
- Antibody Staining:
 - Wash the cells with FACS buffer (PBS with 2% FBS).
 - Stain for surface markers (e.g., CD45, CD3, CD4, CD8) with fluorescently conjugated antibodies for 30 minutes at 4°C.
 - Wash the cells to remove unbound antibodies.
 - Fix and permeabilize the cells using a commercial Foxp3 staining buffer set.
 - Stain for the intracellular marker Foxp3 with a fluorescently conjugated antibody for 30 minutes at room temperature.
 - Wash the cells.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software, gating on CD45+ leukocytes, then CD3+ T cells, and subsequently identifying CD4+, CD8+, and Foxp3+ populations.

Analysis of Intracellular Signaling: Akt Phosphorylation

Application: **Z-360** has been shown to reduce the phosphorylation of Akt, a key protein in cell survival and proliferation pathways.[1] Phospho-flow cytometry can be used to quantify the levels of phosphorylated Akt (p-Akt) in cancer cells following treatment with **Z-360**.

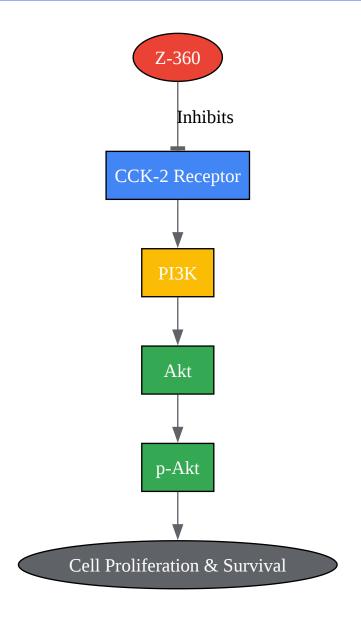
Illustrative Data:

The following table provides hypothetical quantitative data on the effect of **Z-360** on Akt phosphorylation in a pancreatic cancer cell line.

Treatment	Concentration	Percentage of p- Akt Positive Cells (Mean ± SD)	Mean Fluorescence Intensity (MFI) of p- Akt (Mean ± SD)
Untreated Control	-	75.3 ± 5.8%	12,500 ± 1,500
Z-360	1 μΜ	42.1 ± 4.2%	6,800 ± 950
Z-360	10 μΜ	21.5 ± 3.1%	3,200 ± 500

Signaling Pathway:





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Caption: **Z-360** inhibits the CCK-2R/PI3K/Akt pathway.

Protocol:

- Cell Culture and Treatment:
 - Culture pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) to 70-80% confluency.
 - Treat the cells with varying concentrations of **Z-360** or a vehicle control for a specified time.



- Cell Fixation and Permeabilization:
 - Harvest the cells and fix immediately with a fixative (e.g., paraformaldehyde) to preserve the phosphorylation state.
 - Permeabilize the cells with cold methanol to allow antibody access to intracellular proteins.
- Antibody Staining:
 - Wash the cells with FACS buffer.
 - Stain with a fluorescently conjugated antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) for 1 hour at room temperature.
 - Wash the cells to remove unbound antibodies.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data to determine the percentage of p-Akt positive cells and the mean fluorescence intensity (MFI).

Analysis of Intracellular Cytokine Production: IL-1β

Application: **Z-360** is known to inhibit the production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1 β).[1] Intracellular cytokine staining (ICS) by flow cytometry can be used to detect and quantify the levels of IL-1 β within individual cells.

Illustrative Data:

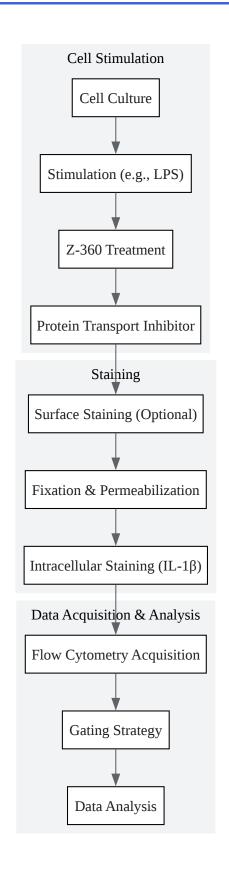
The following table presents hypothetical quantitative data on the effect of **Z-360** on IL-1 β production in stimulated immune cells.

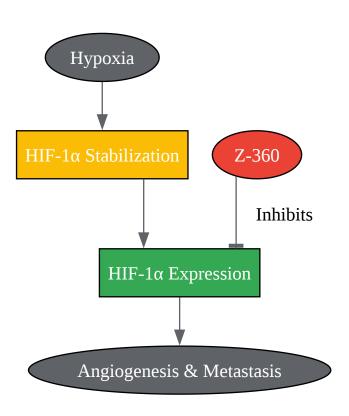


Treatment	Concentration	Percentage of IL-1β Positive Cells (Mean ± SD)
Unstimulated Control	-	1.2 ± 0.3%
Stimulated Control	-	25.6 ± 3.9%
Z-360 + Stimulant	1 μΜ	12.8 ± 2.1%
Z-360 + Stimulant	10 μΜ	5.4 ± 1.2%

Experimental Workflow:







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